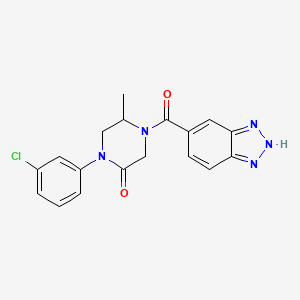

![molecular formula C18H21NO2S B5563164 S-benzyl [2-(4-hydroxyphenyl)-1,1-dimethylethyl]thiocarbamate](/img/structure/B5563164.png)

S-benzyl [2-(4-hydroxyphenyl)-1,1-dimethylethyl]thiocarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves several chemical reactions that yield complex molecules with specific functionalities. For instance, the enantioselective synthesis of benzyl carbamate derivatives through key steps like iodolactamization demonstrates the intricate processes involved in producing such compounds (Campbell et al., 2009). Directed lithiation techniques are also used to introduce substituents into specific positions on aromatic compounds, providing a method for further functionalization (Smith et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds related to "S-benzyl [2-(4-hydroxyphenyl)-1,1-dimethylethyl]thiocarbamate" has been characterized through various techniques. Crystallography studies offer insight into the arrangement of atoms within the compound and its spatial configuration, facilitating the understanding of its chemical behavior and reactivity (Sharma et al., 2016).

Chemical Reactions and Properties

The compound's reactivity and interaction with other chemicals highlight its potential for various applications. The synthesis and characterization of complexes, such as tetracopper(I) complexes, illustrate the compound's ability to participate in coordination chemistry, forming stable complexes with metals (Goodard, 1997). These reactions are crucial for understanding the compound's behavior in different chemical environments.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for determining the compound's suitability for specific applications. For instance, the synthesis and structural characterization of mercury(II) complexes with thiosemicarbazone derivatives shed light on the compound's physical characteristics and stability under various conditions (López-Torres & Mendiola, 2013).

Chemical Properties Analysis

The compound's chemical properties, including its reactivity, stability, and interactions with other molecules, are pivotal for its potential applications. Studies on the antimitotic activity of carbamate derivatives highlight the compound's chemical behavior and its interactions at the molecular level, providing insights into its mechanism of action (Temple & Rener, 1992).

Applications De Recherche Scientifique

Antithrombotic and Platelet Aggregation Inhibition

Compounds with benzene derivatives have been synthesized and evaluated for their ability to inhibit collagen-induced platelet aggregation and protect against experimental thrombosis in mice. These compounds have shown effectiveness as in vitro inhibitors of platelet aggregation and as potential antithrombotic agents in animal models. Their mechanism includes potent antagonism to specific serotonergic receptors, suggesting a possible pathway for S-benzyl [2-(4-hydroxyphenyl)-1,1-dimethylethyl]thiocarbamate in similar applications if structural and functional similarities permit (Kikumoto et al., 1990).

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their corrosion inhibiting effects against steel in acidic environments. These studies highlight the potential of thiocarbamate derivatives in providing protective coatings for metals, preventing corrosion through physical and chemical adsorption onto metal surfaces. The effectiveness of such compounds in inhibiting corrosion suggests a possible utility for S-benzyl [2-(4-hydroxyphenyl)-1,1-dimethylethyl]thiocarbamate in materials science and engineering applications (Hu et al., 2016).

Organic Synthesis and Catalysis

Research into the synthesis of complex organic molecules often involves the development of novel catalysts and synthetic routes. Compounds like S-benzyl [2-(4-hydroxyphenyl)-1,1-dimethylethyl]thiocarbamate could potentially serve as intermediates or catalysts in the synthesis of heterocyclic compounds, given their structural features that might facilitate intramolecular reactions or serve as ligands in metal-catalyzed transformations. Studies have demonstrated the utility of similar compounds in the efficient synthesis of organic molecules, suggesting a research avenue for the compound (Zhang et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

S-benzyl N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]carbamothioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-18(2,12-14-8-10-16(20)11-9-14)19-17(21)22-13-15-6-4-3-5-7-15/h3-11,20H,12-13H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBAZOKZAMEOPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)O)NC(=O)SCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47197987 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

S-Benzyl 1-(4-hydroxyphenyl)-2-methylpropan-2-ylcarbamothioate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-methyl-1H-imidazol-2-yl)-1-{[(1S*,2R*)-2-(1-pyrrolidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B5563094.png)

![4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate](/img/structure/B5563100.png)

![1-[4-(1H-imidazol-1-yl)butanoyl]-3-methyl-3-phenylpiperidine](/img/structure/B5563102.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B5563109.png)

![N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide](/img/structure/B5563111.png)

![[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B5563128.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B5563129.png)

![4-[5-(benzylthio)-1H-tetrazol-1-yl]benzamide](/img/structure/B5563179.png)

![3-isobutyl-1-methyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5563188.png)

![3-[(4-pyridinylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5563190.png)